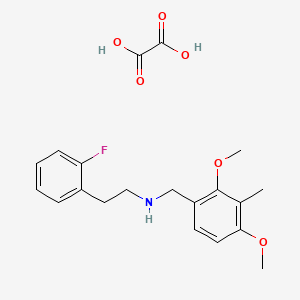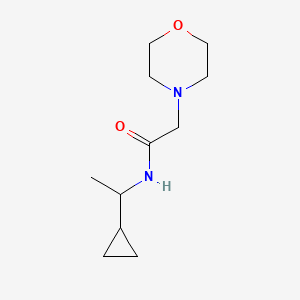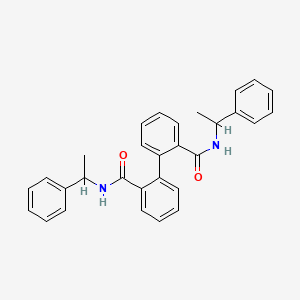
N-(2,4-dimethoxy-3-methylbenzyl)-2-(2-fluorophenyl)ethanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxy-3-methylbenzyl)-2-(2-fluorophenyl)ethanamine oxalate, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25B-NBOMe is a relatively new drug, and not much research has been conducted on its properties and effects.
Wirkmechanismus
25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to a cascade of events that ultimately result in the hallucinogenic effects. The exact mechanism of action of 25B-NBOMe is not fully understood, but it is believed to involve the modulation of neurotransmitters such as serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other psychedelic drugs. The drug alters the perception of reality, leading to hallucinations, altered thinking, and changes in mood and behavior. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature. The effects of 25B-NBOMe can last for several hours, and the drug is known to be highly potent and unpredictable.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 25B-NBOMe in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain and behavior with a high degree of precision. However, one of the limitations of using 25B-NBOMe is its potential for abuse and toxicity. The drug is known to be highly potent and can cause serious adverse effects if not used properly. Researchers must take appropriate precautions to ensure the safety of their subjects and the integrity of their experiments.
Zukünftige Richtungen
There are several future directions for research on 25B-NBOMe. One area of interest is the development of new drugs that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the study of the long-term effects of psychedelic drugs on the brain and behavior. Researchers are also interested in exploring the potential therapeutic uses of psychedelic drugs for the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for more research on the safety and toxicity of 25B-NBOMe and other psychedelic drugs, particularly in the context of recreational use.
Synthesemethoden
25B-NBOMe is synthesized by the reaction of 2-fluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of sodium triacetoxyborohydride to form 2-(2-fluorophenyl)-3,4-dimethoxybenzyl alcohol. This intermediate is then reacted with methylamine in the presence of sodium cyanoborohydride to form N-(2,4-dimethoxy-3-methylbenzyl)-2-(2-fluorophenyl)ethanamine. The final product, 25B-NBOMe, is obtained by reacting the amine with oxalic acid to form the oxalate salt.
Wissenschaftliche Forschungsanwendungen
25B-NBOMe is primarily used in scientific research to study the properties and effects of psychedelic drugs. It is often used as a substitute for LSD or other similar drugs, as it has similar effects on the brain and behavior. Researchers use 25B-NBOMe to study the mechanism of action of psychedelic drugs and their effects on the brain, behavior, and perception.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.C2H2O4/c1-13-17(21-2)9-8-15(18(13)22-3)12-20-11-10-14-6-4-5-7-16(14)19;3-1(4)2(5)6/h4-9,20H,10-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTUMKKCSGYGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=CC=C2F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)
![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
methyl]phosphonate](/img/structure/B5010582.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)